5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
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Overview
Description
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.0813 . This compound is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in carbon tetrachloride or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: 5-Hydroxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid.
Oxidation: 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxaldehyde.
Reduction: 5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanol.
Scientific Research Applications
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylbicyclo[42 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and carboxylic acid groups.
7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the carboxylic acid group.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Similar structure but with a methyl ester group instead of the carboxylic acid.
Uniqueness
5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both the bromine and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2/c1-10(9(12)13)5-6-3-2-4-7(11)8(6)10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IOMJZZZXUDHPFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C1C(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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